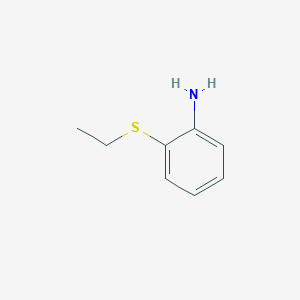

2-(Ethylthio)aniline

Description

Contextualization within Anilines and Organosulfur Chemistry Research

Anilines, characterized by an amino group attached to a benzene (B151609) ring, are fundamental components in the synthesis of a vast array of chemicals, including pharmaceuticals, dyes, and polymers. evitachem.com The introduction of a sulfur-containing substituent, such as the ethylthio group in 2-(ethylthio)aniline, places it within the broad and impactful class of organosulfur compounds. britannica.com These compounds are known for their diverse chemical reactivity and presence in many biologically active molecules. britannica.com

The molecular structure of this compound consists of a benzene ring bonded to both an amino (-NH2) group and an ethylthio (–S–C2H5) group. evitachem.com This arrangement provides the molecule with distinct reactive sites. The amino group can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. ontosight.ai Simultaneously, the ethylthio group can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, offering another avenue for chemical modification. evitachem.com

Significance of this compound in Advanced Synthetic Methodologies

The utility of this compound extends to its application as an intermediate in sophisticated synthetic strategies. Its structure is foundational for creating more complex molecules with desired functionalities. For instance, the presence of the ethylthio group can influence the electronic properties of the aniline (B41778) ring, thereby directing the outcome of electrophilic aromatic substitution reactions.

A notable application is in the synthesis of heterocyclic compounds. For example, derivatives of 2-aminothiophenol (B119425), a related compound, are used to synthesize benzothiazoles, which are important in medicinal chemistry. sigmaaldrich.com Similarly, this compound can serve as a precursor for various heterocyclic systems.

Furthermore, research has shown that aniline derivatives are crucial in the development of new catalytic systems and in the synthesis of materials with specific electronic properties. evitachem.com The ability to modify both the amino and the ethylthio groups allows for the fine-tuning of the molecule's properties for specific applications.

Overview of Key Research Trajectories Involving this compound

Current research involving this compound is focused on several key areas:

Synthesis of Bioactive Molecules: The compound serves as a building block for creating molecules with potential biological activity. The ethylthio group can enhance binding to biological targets through hydrophobic interactions. evitachem.com It is used as an intermediate in the development of new therapeutic agents. evitachem.com

Development of Novel Catalysts: The sulfur atom in the ethylthio group can coordinate with metal centers, making this compound and its derivatives potential ligands in catalysis. Research into silica-immobilized 2-[(2-(triethoxysilyl)ethyl)thio]aniline highlights its use as a selective sorbent for metals like palladium, indicating its potential in separation and preconcentration applications. acs.org

Materials Science: Anilines are precursors to conductive polymers and other advanced materials. evitachem.com The specific properties imparted by the ethylthio group are being explored for the creation of new materials with tailored electronic and physical characteristics.

Oxidation Chemistry: The oxidation of the sulfide (B99878) in this compound to a sulfoxide has been studied. For example, 2-(ethylsulfinyl)aniline was synthesized from this compound and characterized. rsc.org This transformation is significant as sulfoxides themselves are important functional groups in organic synthesis and medicinal chemistry.

The following table summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 13920-91-7 nih.gov |

| Molecular Formula | C8H11NS nih.gov |

| Molecular Weight | 153.25 g/mol nih.gov |

| Appearance | Colorless to yellow to red liquid evitachem.com |

| IUPAC Name | 2-(ethylsulfanyl)aniline evitachem.com |

This interactive table provides a quick reference to the fundamental chemical data of this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436139 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13920-91-7 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylthio Aniline

Direct Synthetic Routes and Optimization Strategies

The synthesis of 2-(ethylthio)aniline is most commonly achieved through several direct routes, each with its own set of precursors and reaction conditions that can be optimized for improved outcomes.

Starting Material Precursors and Chemical Transformations

The primary precursors for the synthesis of this compound include o-nitrohalobenzenes, 2-aminothiophenol (B119425), and N-substituted-2(3H)-benzothiazolones.

One of the most common methods involves a two-step process starting from an o-nitrohalobenzene, such as 2-chloronitrobenzene. This process begins with a nucleophilic aromatic substitution (SNAr) reaction where the halide is displaced by an ethylthiolate group, followed by the reduction of the nitro group to an amine. researchgate.netpressbooks.pub

Alternatively, 2-aminothiophenol serves as a direct precursor. lookchem.com The thiol group can be directly ethylated using an ethylating agent like ethyl iodide to yield the target compound. This method benefits from the direct introduction of the ethylthio group to a pre-existing aniline (B41778) derivative.

A more novel approach involves the ring-opening of N-substituted-2(3H)-benzothiazolones. researchgate.net This method provides the this compound scaffold through a rearrangement and cleavage process, offering an alternative pathway from different starting materials.

Reaction Conditions and Catalytic Systems

The specific reaction conditions and catalytic systems are critical for the successful synthesis of this compound and vary depending on the chosen synthetic route.

For the SNAr reaction of 2-chloronitrobenzene with an ethylthiolate source, the reaction is typically carried out in a polar aprotic solvent. The use of a phase-transfer catalyst (PTC) can be beneficial in facilitating the reaction between the aqueous and organic phases. google.comias.ac.inwisdomlib.orgfzgxjckxxb.com The subsequent reduction of the nitro group can be achieved using various catalytic systems. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) is a common industrial practice. researchgate.netgoogle.com Chemical reduction using reagents like iron powder in the presence of an acid such as hydrochloric acid is also an effective laboratory-scale method. scribd.com

The direct ethylation of 2-aminothiophenol is typically performed in the presence of a base to deprotonate the thiol, making it a more potent nucleophile. The reaction can be conducted in various organic solvents.

The ring-opening of N-substituted-2(3H)-benzothiazolones is achieved under specific conditions, often involving a mixture of water and a polar aprotic solvent like DMSO, in the presence of a salt such as potassium cyanide (KCN). researchgate.net

Table 1: Comparison of Synthetic Routes for this compound

| Starting Material | Key Transformations | Reagents & Conditions | Catalyst |

|---|

Yield Enhancement and Selectivity Control in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and controlling the selectivity of the desired product. In the synthesis of this compound, several factors can be manipulated to enhance the efficiency of the reaction.

In the nucleophilic aromatic substitution route, the choice of solvent and base can significantly impact the reaction rate and yield. researchgate.net For instance, tetrahydrofuran (B95107) (THF) has been found to be an efficient solvent for similar SNAr reactions. The use of non-nucleophilic bases can also be optimized to improve yields. researchgate.net Microwave irradiation has been shown to accelerate these reactions, leading to higher yields in shorter reaction times. researchgate.net

Selectivity is a key consideration, particularly when other reactive functional groups are present on the aromatic ring. For example, in related thioarylation reactions of anilines, the chemoselectivity between C-H functionalization and N-sulfenylation can be controlled by the choice of the N-thiolation reagent. rsc.org The less nucleophilic nature of the aniline nitrogen in certain substrates can favor the desired C-S bond formation. rsc.org While not a direct synthesis of this compound, these principles of controlling selectivity by modifying reagents and understanding substrate reactivity are applicable.

Regioselectivity, the control of substituent placement on the aromatic ring, is also critical. In syntheses starting from substituted anilines or thiophenols, the inherent directing effects of the functional groups guide the position of further substitutions. The synthesis of pyrazole (B372694) regioisomers, for example, can be controlled by the choice of starting materials and reaction conditions, a principle that can be extrapolated to the synthesis of substituted anilines. beilstein-journals.orgacs.org

Table 2: Optimization Parameters for Nucleophilic Aromatic Substitution

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Solvent | DMF, THF, etc. | THF found to be more efficient in some cases | researchgate.net |

| Base | t-BuOK, LiHMDS, DBU | t-BuOK showed better results than others | researchgate.net |

| Energy Source | Conventional Heating, Microwave | Microwave irradiation significantly reduced reaction time and increased yield | researchgate.net |

Alternative and Novel Synthetic Pathways for this compound

In addition to traditional methods, research has focused on developing more sustainable and efficient synthetic pathways for this compound, incorporating principles of green chemistry and advanced processing technologies.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this has led to the exploration of alternative solvents, catalysts, and energy sources.

The use of water as a reaction medium is a cornerstone of green chemistry. The synthesis of related benzothiazoles from o-amino(thio)phenols has been successfully carried out in aqueous media using reusable acid catalysts, demonstrating the potential for water-based syntheses of this compound. organic-chemistry.orgorganic-chemistry.org

Ionic liquids (ILs) have emerged as environmentally benign alternatives to volatile organic compounds (VOCs). scispace.commdpi.com They can function as both solvents and catalysts and are often recyclable. google.com The use of ionic liquids has been shown to improve yields and regioselectivity in the halogenation of anilines, suggesting their potential utility in the synthesis of this compound. beilstein-journals.org

Photocatalysis, which utilizes visible light as an energy source, offers a green alternative to thermally driven reactions. nih.gov Photocatalytic methods have been developed for the reduction of nitroarenes to anilines and for the synthesis of thioethers. rsc.orgresearchgate.netrsc.orgrsc.org These approaches often operate under mild conditions and can reduce the need for harsh reagents.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for easier scale-up. thieme-connect.com This technology is increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates.

The synthesis of aryl thioethers has been successfully adapted to continuous-flow systems. mdpi.comresearchgate.net For instance, a continuous-flow protocol for the preparation of alkenyl thioethers from thiols has been reported. researchgate.net Furthermore, a continuous-flow synthesis of functionalized phenols was shown to be tolerant of thioether groups, indicating the compatibility of the this compound structure with such processes. nih.gov These examples strongly suggest that the various synthetic steps leading to this compound, such as nucleophilic aromatic substitution and nitro group reduction, could be integrated into a continuous-flow process, potentially leading to a more efficient and scalable manufacturing method. conicet.gov.ar

Challenges and Emerging Directions in this compound Synthesis

Challenges in Conventional Synthesis

Key challenges can be summarized as:

Regioselectivity: Controlling the position of the ethylthio group on the aniline ring, especially in the presence of other substituents, can be difficult.

Harsh Reaction Conditions: Some methods may require high temperatures or the use of strong acids or bases, limiting the tolerance of other functional groups on the molecule.

Use of Hazardous Materials: The handling of volatile and odorous thiols or toxic reagents is a significant environmental and safety concern.

Emerging Directions in Synthesis

To circumvent the limitations of traditional methods, researchers are exploring novel catalytic systems and reaction pathways. These emerging directions prioritize efficiency, milder reaction conditions, and improved sustainability.

Advanced Catalytic Systems: The development of sophisticated catalysts is at the forefront of modern organic synthesis. For thioaniline synthesis, this includes:

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions have become versatile tools for forming C–N and C–S bonds. acs.org These methods offer a more direct way to construct the thioaniline scaffold, often with high functional group tolerance and under user-friendly conditions. acs.org

Heterogeneous Copper Catalysis: Biomass-derived heterogeneous copper catalysts have been successfully used for the sulfonylation of anilines. mdpi.com This approach represents a move towards more sustainable and recyclable catalytic systems. The use of a recyclable catalyst that functions at room temperature offers significant advantages in terms of cost and environmental impact. mdpi.com

Photocatalysis for C–S Bond Formation: Visible-light photoredox catalysis is an emerging strategy that allows for the formation of C–S bonds under exceptionally mild conditions. beilstein-journals.org This technique often utilizes a photocatalyst that, upon light absorption, can initiate a radical-based reaction to couple a thiol with an aryl group. This approach avoids the need for high temperatures and harsh reagents, making it compatible with sensitive functional groups. beilstein-journals.org

Metal-Free Synthesis: Concerns about the cost and toxicity of transition metals have driven the development of metal-free synthetic routes. Researchers have developed a metal-free method for producing electron-rich thioanilines, which represents a significant step towards greener chemistry. acs.org These reactions often proceed through different mechanisms, such as Smiles-Truce rearrangements, to form the desired C–S bond. acs.org

Direct C–H Functionalization: A highly promising and atom-economical approach is the direct C–H functionalization of anilines. Instead of starting with a pre-functionalized aniline (e.g., a haloaniline), this strategy aims to directly replace a C-H bond on the aromatic ring with the ethylthio group. This eliminates steps and reduces waste. Copper-catalyzed C-H activation has shown potential for this type of transformation. mdpi.com

Novel Thiol-Free Reagents: To address the challenges associated with the use of volatile and malodorous thiols, new reagents are being explored. Xanthates, for example, can serve as thiol-free sulfur sources for the synthesis of thioethers, providing an operationally simpler and less hazardous alternative. mdpi.com

| Challenge | Description | Relevant Findings |

|---|---|---|

| Multi-Step Synthesis | Traditional routes often involve protection, functionalization, and deprotection steps, leading to lower overall yields. | Classic methods for preparing aniline thioethers were noted for being multi-step processes with poor yields. google.com |

| Regioselectivity Control | Achieving selective substitution at the ortho-position of the aniline ring can be difficult and may require directing groups. | The complexity of synthesizing specifically substituted anilines often requires intricate synthetic design. google.com |

| Harsh Conditions | Some conventional methods employ high temperatures and strong reagents, limiting functional group compatibility. | The need for milder conditions is a driving force behind the development of new methods like photocatalysis. beilstein-journals.org |

| Direction | Description | Example/Advantage |

|---|---|---|

| Advanced Catalysis | Use of efficient catalysts like palladium or heterogeneous copper to facilitate C-S bond formation. | Pd-catalyzed methods offer versatility acs.org; heterogeneous copper catalysts can be recycled. mdpi.com |

| Photocatalysis | Employing visible light to drive reactions under mild conditions. | Enables the formation of C–S bonds without the need for high heat. beilstein-journals.org |

| Metal-Free Reactions | Developing synthetic routes that avoid the use of transition metals. | Reduces cost and environmental concerns associated with metal catalysts. acs.org |

| C-H Functionalization | Directly converting a C-H bond on the aniline ring to a C-S bond. | Highly atom-economical, reduces synthetic steps and waste. mdpi.com |

Chemical Reactivity and Transformations of 2 Ethylthio Aniline

Electrophilic Aromatic Substitution Reactions of 2-(Ethylthio)aniline

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for aromatic compounds. nih.gov The rate and regioselectivity of these reactions on this compound are controlled by the combined effects of the attached functional groups.

The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the presence of both the amino and the ethylthio groups. The amino group is a powerful activating group that donates electron density to the ring primarily through a strong positive resonance effect (+R). chemistrysteps.combyjus.com This significantly stabilizes the cationic intermediate (the arenium ion) formed during the substitution process. libretexts.org

The ethylthio group's effect is more complex. While it donates electron density through resonance via the sulfur atom's lone pairs, some studies on analogous compounds like 2-butylthioaniline suggest it can also exhibit a weak electron-withdrawing effect. core.ac.uk This may be due to a mismatch in orbital energies between carbon and sulfur and the potential for delocalization of ring electrons into sulfur's vacant 3d orbitals. core.ac.uk However, the overwhelmingly powerful activating nature of the amino group dominates, making the aromatic ring of this compound significantly more nucleophilic than benzene itself. libretexts.orglibretexts.org This high reactivity can sometimes lead to over-reaction, such as polyhalogenation, if conditions are not carefully controlled. libretexts.orglibretexts.org

Both the amino and alkylthio groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. chemistrysteps.comlibretexts.org In this compound, the positions are numbered relative to the amino group (C1). The ethylthio group is at C2, making the open positions C3, C4, C5, and C6.

Directing Influence of -NH₂: Directs to C2 (blocked), C4, and C6.

Directing Influence of -SC₂H₅: Directs to C1 (blocked), C3, and C5.

The directing effects reinforce each other to some extent, but the amino group's influence is predominant. The primary sites of electrophilic attack are the C4 (para to -NH₂) and C6 (ortho to -NH₂) positions, which possess the highest electron density. byjus.com Substitution at the C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is adjacent to the ethylthio group. Reactions under strongly acidic conditions, such as nitration, can be complicated by the protonation of the basic amino group to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com

| Reaction Type | Electrophile Source | Typical Conditions | Major Product(s) |

|---|---|---|---|

| Bromination | Br₂ in CCl₄ or CH₃COOH | Room Temperature | 4-Bromo-2-(ethylthio)aniline |

| Nitration (Protected) | 1. Acetic Anhydride (B1165640) 2. HNO₃, H₂SO₄, 0°C 3. H₃O⁺, heat | Stepwise protection, nitration, and deprotection | 4-Nitro-2-(ethylthio)aniline |

| Sulfonation | Fuming H₂SO₄ | Heat | 4-Amino-3-(ethylthio)benzenesulfonic acid |

Nucleophilic Reactions Involving the Amino Group of this compound

The primary amino group of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom, allowing it to react with a wide range of electrophiles.

Amide Formation: this compound readily reacts with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form stable amides. This N-acylation is a common transformation for anilines. researchgate.net The reaction typically proceeds via a nucleophilic addition-elimination mechanism. sphinxsai.com Direct condensation with carboxylic acids is also possible using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Imine Formation: The reaction of this compound with aldehydes or ketones under mildly acidic conditions results in the formation of imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This condensation reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglumenlearning.com The optimal pH for this reaction is typically around 5, as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while avoiding excessive protonation of the starting amine, which would render it non-nucleophilic. libretexts.org

| Reaction Type | Reactant | Typical Conditions | Product |

|---|---|---|---|

| Amide Formation | Acetyl Chloride | Pyridine (B92270), Room Temperature | N-(2-(Ethylthio)phenyl)acetamide |

| Imine Formation | Benzaldehyde | Toluene, cat. p-TsOH, reflux | (E)-N-Benzylidene-2-(ethylthio)aniline |

The ortho-disposition of the amino and ethylthio groups in this compound makes it a valuable precursor for the synthesis of sulfur-containing heterocyclic compounds, particularly benzothiazoles. organic-chemistry.orgnih.gov These reactions typically involve condensation with a reagent that provides one or more carbon atoms, followed by an intramolecular cyclization. For instance, reaction with aldehydes, nitriles, or other carbonyl compounds under oxidative or catalyst-mediated conditions can lead to the formation of a 2-substituted benzothiazole (B30560) ring system. nih.govmdpi.com The specific pathway may involve initial reaction at the amine followed by cyclization onto the sulfur, or a more complex sequence involving the sulfur atom as well.

Reactions at the Sulfur Center of this compound

The sulfur atom of the ethylthio group is in its lowest oxidation state (-2) and possesses lone pairs of electrons, making it susceptible to both oxidation and alkylation.

Oxidation: The sulfide (B99878) moiety can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. researchgate.netresearchgate.net The choice of oxidizing agent and reaction conditions determines the outcome. Mild oxidants like hydrogen peroxide (H₂O₂) in acetic acid at room temperature can selectively produce the sulfoxide, 2-(ethylsulfinyl)aniline. nih.gov Stronger oxidizing agents or more forcing conditions, such as excess meta-chloroperoxybenzoic acid (m-CPBA), will typically yield the corresponding sulfone, 2-(ethylsulfonyl)aniline. organic-chemistry.orgorganic-chemistry.org

Alkylation: As a soft nucleophile, the sulfur atom can react with alkylating agents like alkyl halides to form a sulfonium (B1226848) salt. nih.govnih.gov This reaction converts the neutral thioether into a positively charged trialkylsulfonium ion.

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Selective Oxidation | H₂O₂ (1 equiv.) | Acetic Acid, Room Temp. | 2-(Ethylsulfinyl)aniline |

| Full Oxidation | m-CPBA (>2 equiv.) | CH₂Cl₂, Room Temp. | 2-(Ethylsulfonyl)aniline |

| S-Alkylation | Iodomethane (CH₃I) | Inert solvent | (2-Aminophenyl)(ethyl)(methyl)sulfonium iodide |

Oxidation Reactions (e.g., Sulfoxide and Sulfone Formation)

The sulfur atom in this compound is susceptible to oxidation, allowing for the formation of the corresponding sulfoxide and sulfone. The oxidation of thioethers (sulfides) is a fundamental transformation in organic chemistry. masterorganicchemistry.comresearchgate.net The level of oxidation, whether to the sulfoxide or further to the sulfone, can typically be controlled by the choice of oxidant and the reaction conditions. nih.govresearchgate.net

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants. A widely used and environmentally benign oxidant is hydrogen peroxide (H₂O₂). nih.gov The reaction can be performed under transition-metal-free conditions, often in a solvent like glacial acetic acid, to achieve high selectivity for the sulfoxide. nih.gov Other reagents like sodium periodate, or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts, are also effective for this transformation. masterorganicchemistry.com For selective oxidation, controlling the stoichiometry of the oxidant is crucial to prevent overoxidation to the sulfone. nih.gov

Further oxidation of the sulfoxide, or direct oxidation of the thioether to the sulfone, requires stronger oxidizing conditions or a higher stoichiometry of the oxidant. researchgate.netorganic-chemistry.org Using an excess of hydrogen peroxide or stronger reagents like potassium permanganate (B83412) can facilitate the formation of the sulfone. organic-chemistry.org Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides directly to sulfones using 30% hydrogen peroxide. organic-chemistry.org

The general scheme for the oxidation of this compound is as follows: this compound → 2-(Ethylsulfinyl)aniline (Sulfoxide) → 2-(Ethylsulfonyl)aniline (Sulfone)

A summary of common reagents used for the oxidation of thioethers is presented in the table below.

| Transformation | Oxidizing Agent/System | Typical Conditions | Selectivity |

|---|---|---|---|

| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid, Room Temp | High for Sulfoxide nih.gov |

| Sulfide to Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Dichloromethane, 0°C to Room Temp | Good for Sulfoxide masterorganicchemistry.com |

| Sulfide to Sulfoxide | Sodium Periodate (NaIO₄) | Methanol/Water, Room Temp | High for Sulfoxide |

| Sulfide to Sulfone | Hydrogen Peroxide (H₂O₂) (excess) | Catalyst (e.g., Niobium Carbide), Heat organic-chemistry.org | High for Sulfone organic-chemistry.org |

| Sulfide to Sulfone | m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | Dichloromethane, Room Temp | High for Sulfone |

| Sulfide to Sulfone | Potassium Permanganate (KMnO₄) | Acetone/Water, Acetic Acid | Strong, favors Sulfone organic-chemistry.org |

Desulfurization Studies of this compound

Desulfurization is a chemical process that involves the cleavage of a carbon-sulfur bond. organicreactions.orgwikipedia.org In the context of this compound, desulfurization would involve the removal of the ethylthio group (-SEt) from the aromatic ring, replacing it with a hydrogen atom. The most common and effective reagent for this transformation on thioethers is Raney Nickel. wikipedia.orgchem-station.com

Raney Nickel is a fine-grained nickel-aluminum alloy that has been activated by leaching the aluminum with a concentrated sodium hydroxide (B78521) solution. wikipedia.org This process creates a porous, high-surface-area nickel catalyst that is saturated with adsorbed hydrogen, which acts as the reducing agent in the desulfurization reaction. wikipedia.orgchem-station.com The reaction, a form of hydrogenolysis, cleaves the C–S bond and the S-C bond of the ethyl group. organicreactions.org

When this compound is treated with an excess of active Raney Nickel in a suitable solvent such as ethanol (B145695) and heated, the expected products would be aniline (B41778) and ethane, with the sulfur being retained on the nickel catalyst as nickel sulfide. wikipedia.orgias.ac.in

Reaction Scheme: 2-(Et-S)-C₆H₄NH₂ + Raney Ni(H) → C₆H₅NH₂ + CH₃CH₃ + NiS

This reaction is particularly useful in synthetic and structural chemistry for removing sulfur-containing functionalities from a molecule. organicreactions.orgbritannica.com The conditions are generally mild, and the reaction is often high-yielding. ias.ac.in

| Substrate | Reagent | Expected Product | Byproducts | Key Features |

|---|---|---|---|---|

| This compound | Raney Nickel | Aniline | Ethane, Nickel Sulfide | Cleavage of the C(aryl)-S bond. wikipedia.orgchem-station.com |

Cross-Coupling and Metal-Catalyzed Reactions of this compound

While this compound is often the product of C-S bond formation (e.g., from 2-aminothiophenol), its N-H bond can participate in carbon-nitrogen bond-forming reactions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used extensively for the synthesis of C-N bonds, typically by coupling an amine with an aryl halide. wikipedia.orgacsgcipr.org As a primary aniline derivative, this compound can serve as the amine coupling partner in such reactions.

For example, coupling this compound with an aryl bromide (Ar-Br) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) would yield the corresponding N-aryl-2-(ethylthio)aniline. nih.gov

Reaction Scheme (Buchwald-Hartwig): 2-(Et-S)-C₆H₄NH₂ + Ar-X → 2-(Et-S)-C₆H₄NH-Ar (where X = Br, I, OTf)

In a different context, the amine functionality can be used to form amide bonds. For instance, 2-(methylthio)aniline (B147308) has been used in peptide coupling reactions, such as those employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form an amide linkage. nih.gov This reaction creates a C-N bond and is used to attach the aniline moiety to a carboxylic acid.

Carbon-sulfur bond formation to synthesize compounds like this compound would typically involve a reaction like the Chan-Lam coupling, where an aryl boronic acid couples with a thiol. ias.ac.in Alternatively, nucleophilic aromatic substitution on an activated aryl halide with an ethylthiolate could be employed.

The structure of this compound, featuring both a soft sulfur donor and a harder nitrogen donor in an ortho arrangement, makes it an excellent candidate for a bidentate ligand in coordination chemistry and catalysis. By coordinating to a metal center through both the sulfur and nitrogen atoms, it forms a stable five-membered chelate ring.

A study on the closely related 2-(methylthio)aniline demonstrated its effectiveness as a ligand for palladium(II). nih.gov The resulting [Pd(L)Cl₂] complex, where L is 2-(methylthio)aniline, was found to be a highly efficient, air- and thermally-stable catalyst for Suzuki-Miyaura C-C cross-coupling reactions in water. nih.gov The bidentate (S,N) coordination to the palladium center is crucial for its catalytic activity. nih.gov Given the structural similarity, this compound is expected to form similar catalytically active complexes.

Furthermore, the 2-(methylthio)aniline moiety has been employed as an effective directing group in rhodium(I)-catalyzed C-H activation/functionalization reactions. rsc.org In these transformations, the aniline nitrogen first forms an amide bond with a substrate, and the sulfur atom then coordinates to the metal catalyst, directing the C-H activation to a specific position. This dual role of forming a stable pre-catalyst complex and directing reactivity highlights its utility in modern synthetic methods.

| Metal Center | Ligand | Coordination Mode | Catalytic Application |

|---|---|---|---|

| Palladium(II) | 2-(Methylthio)aniline | Bidentate (S,N) | Suzuki-Miyaura C-C Coupling nih.gov |

| Rhodium(I) | 2-(Methylthio)aniline (as directing group) | Bidentate (S,N) | C-H Oxidative Alkenylation/Cyclization rsc.org |

*Studies were performed with the methyl analogue, but similar reactivity is expected for this compound.

Reactivity of this compound in Complex Organic Transformations

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. wikipedia.org The Povarov reaction is a classic example of a three-component reaction that synthesizes tetrahydroquinoline or quinoline (B57606) derivatives. wikipedia.orgmdpi.com

The reaction typically involves an aniline, an aldehyde, and an electron-rich alkene. wikipedia.org As an aniline derivative, this compound is a suitable substrate for the Povarov reaction. When reacted with an aldehyde (e.g., benzaldehyde) and an activated alkene (e.g., ethyl vinyl ether) in the presence of a Lewis or Brønsted acid catalyst, it would undergo a cascade of reactions to form a substituted quinoline. udel.edu The reaction proceeds through the formation of an imine from the aniline and aldehyde, which then undergoes a formal [4+2] cycloaddition with the alkene, followed by oxidation to yield the aromatic quinoline ring. wikipedia.org

General Povarov Reaction Scheme: this compound + Aldehyde + Alkene → 8-(Ethylthio)-substituted quinoline derivative

This powerful transformation allows for the rapid construction of complex heterocyclic scaffolds from simple starting materials, and the inclusion of the ethylthio group on the final quinoline product provides a handle for further synthetic modifications, such as oxidation or cross-coupling. organic-chemistry.orgjptcp.com

Pericyclic Reactions Involving the Compound

While specific, documented examples of pericyclic reactions involving this compound are not extensively reported in readily available literature, its structural motifs—an aniline ring system and a thioether group—suggest a potential for participation in several types of pericyclic reactions. The reactivity of aniline and its derivatives in such concerted processes provides a basis for predicting the potential behavior of this compound. The presence of the electron-donating amino group and the sulfur atom can influence the electronic properties of the aromatic ring, thereby affecting its suitability as a component in various pericyclic reactions.

The primary categories of pericyclic reactions that could theoretically involve this compound are cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.

Cycloaddition Reactions

Cycloaddition reactions are concerted reactions in which two unsaturated molecules join to form a cyclic compound. The most common example is the [4+2] cycloaddition, or Diels-Alder reaction.

[4+2] Cycloaddition (Diels-Alder Reaction):

Aniline itself is not a typical diene for Diels-Alder reactions due to the aromaticity of the benzene ring. However, aniline derivatives can act as dienophiles or, under certain conditions, the aromatic ring can participate as a diene, particularly in inverse-electron-demand Diels-Alder reactions. The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring, making it more nucleophilic. chemistrysteps.comlibretexts.org

In the case of this compound, the aniline ring could potentially act as a 4π component with a highly reactive dienophile. The ethylthio group, also being an ortho-, para-director, would further activate the ring. However, the disruption of aromaticity makes this a high-energy process.

A more plausible scenario involves the participation of aniline derivatives in cycloadditions where the aniline is part of the dienophile. For instance, if the amino group were part of a larger unsaturated system, it could influence the reactivity of that system. While no specific examples with this compound are documented, the general reactivity of anilines suggests this possibility.

The table below outlines a hypothetical Diels-Alder reaction involving an aniline derivative.

| Reaction Type | Reactants | Potential Product Structure | Conditions |

| [4+2] Cycloaddition | Aniline derivative (as diene), Maleic anhydride (as dienophile) | Bicyclic adduct | High temperature and pressure |

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. Conversely, the reverse reaction is an electrocyclic ring-opening. For this compound to participate in a classical electrocyclic reaction, it would need to be part of a larger conjugated system that is not fully aromatic. For instance, a derivative of this compound with an attached polyene chain could undergo an electrocyclic ring closure.

Given the stability of the aromatic ring, it is unlikely for this compound itself to undergo a typical electrocyclic reaction without prior modification to disrupt the aromaticity.

Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted intramolecular reactions in which a σ-bond migrates across a π-system. wikipedia.org Several types of sigmatropic rearrangements are known in aniline derivatives, with the beilstein-archives.orgbeilstein-archives.org-sigmatropic rearrangement being particularly common, such as in the Claisen and Cope rearrangements. wikipedia.orgnih.gov

beilstein-archives.orgbeilstein-archives.org-Sigmatropic Rearrangements (Aza-Claisen Rearrangement):

The Aza-Claisen rearrangement is an important synthetic tool for the formation of C-C bonds. researchgate.net For this compound, a derivative would be required to undergo such a rearrangement. For example, an N-allyl-2-(ethylthio)aniline could potentially undergo a thermal or acid-catalyzed beilstein-archives.orgbeilstein-archives.org-sigmatropic rearrangement to yield an ortho-allyl-2-(ethylthio)aniline.

The general mechanism for a hypothetical Aza-Claisen rearrangement of an N-allylated this compound derivative is depicted below.

| Reaction Type | Reactant | Intermediate/Transition State | Product |

| beilstein-archives.orgbeilstein-archives.org-Sigmatropic Rearrangement | N-allyl-2-(ethylthio)aniline | Cyclic six-membered transition state | 6-allyl-2-(ethylthio)aniline |

Research has shown that N-propargylanilines can undergo acid-catalyzed beilstein-archives.orgbeilstein-archives.org-sigmatropic rearrangements. researchgate.net A similar reaction could be envisioned for an N-propargyl derivative of this compound.

beilstein-archives.orgacs.org-Sigmatropic Rearrangements:

In reactions involving sulfur ylides, beilstein-archives.orgacs.org-sigmatropic rearrangements are common. It is conceivable that a derivative of this compound could be prepared that would allow for the formation of a sulfur ylide, which could then undergo a beilstein-archives.orgacs.org-sigmatropic rearrangement. For instance, conversion of the amino group to a suitable derivative that could be transformed into an adjacent ylide could facilitate such a reaction. Gassman and Parton reported a synthesis of N-methyl-2-quinolones from anilines involving a beilstein-archives.orgacs.org-sigmatropic rearrangement.

The following table summarizes a potential beilstein-archives.orgacs.org-sigmatropic rearrangement.

| Reaction Type | Hypothetical Reactant Precursor | Ylide Intermediate | Rearranged Product |

| beilstein-archives.orgacs.org-Sigmatropic Rearrangement | Derivative of this compound with an adjacent methylene (B1212753) group capable of forming a sulfur ylide | Sulfur ylide adjacent to the aniline ring | Product with a new C-C bond and migration of the sulfur group |

Applications of 2 Ethylthio Aniline in Advanced Materials and Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The strategic placement of the amino and ethylthio groups in 2-(ethylthio)aniline makes it an ideal starting material for the construction of complex heterocyclic architectures. These ring systems are of significant interest due to their presence in numerous biologically active molecules and functional materials.

Nitrogen-Containing Heterocycles (e.g., Quinolines, Benzothiazines)

Quinolines:

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide array of applications. While direct synthesis of quinolines from this compound is not extensively documented in the provided search results, the synthesis of related quinoline (B57606) derivatives from analogous anilines is well-established. For instance, a modified Skraup synthesis using substituted anilines and 3-bis(methylthio)acrolein provides 2-(methylthio)quinolines. researchgate.net This suggests a potential pathway for synthesizing 2-(ethylthio)quinolines by employing this compound in similar reactions. The general strategy often involves the cyclization of an aniline (B41778) derivative with a suitable three-carbon synthon. researchgate.netorganic-chemistry.org The resulting quinoline core can then be further functionalized.

A notable example involves the synthesis of 5,6,7-trimethoxy-2-(methylthio)quinoline-3-carbaldehyde, which starts from 3,4,5-trimethoxyaniline. dergipark.org.tr This multi-step synthesis highlights the versatility of aniline derivatives in constructing complex quinoline systems. dergipark.org.tr

Benzothiazines:

Benzothiazines are heterocyclic compounds containing a benzene (B151609) ring fused to a thiazine (B8601807) ring. cuestionesdefisioterapia.com this compound serves as a key precursor for the synthesis of 1,4-benzothiazine derivatives. For example, 4H-1,4-benzothiazine-1,1-dioxide derivatives have been synthesized from the related 2-(methylsulfanyl)aniline through a sequence involving N-protection, N-acylation, oxidation of the sulfur atom, and subsequent cyclization. researchgate.net The synthesis of various benzothiazine analogues is of great interest in medicinal chemistry due to their biological activities. cuestionesdefisioterapia.com Different synthetic strategies include the condensation of 2-aminothiophenols with β-diketones or the oxidative cyclocondensation of 2-aminobenzenethiol with 1,3-dicarbonyl compounds. cuestionesdefisioterapia.comcbijournal.com A straightforward, three-step synthesis of 4H-3,1-benzothiazines has been developed starting from 2-iodoaniline, with the key step being an intramolecular S-conjugate addition. nih.gov

Sulfur-Containing Heterocycles

The presence of the ethylthio group in this compound makes it a valuable precursor for a variety of sulfur-containing heterocycles beyond benzothiazines. The synthesis of these compounds is often driven by the reactivity of the sulfur atom and the adjacent amino group.

One general approach to synthesizing sulfur-containing heterocycles involves the reaction of amines with sulfur monochloride. arkat-usa.org This method can lead to a range of heterocyclic systems, including 1,2-dithioles and 1,4-thiazines. arkat-usa.org For instance, the reaction of N-(2-chloroethyl)diisopropylamine with sulfur monochloride yields tricyclic bis Current time information in Bangalore, IN.dithiolo arkat-usa.orgCurrent time information in Bangalore, IN.thiazine derivatives. arkat-usa.org

Furthermore, vinyl sulfides can be used to synthesize sulfur-containing heterocycles through oxidative carbon-hydrogen bond cleavage, forming electrophilic thiocarbenium ions that can be trapped by nucleophiles. researchgate.net Another method involves the sulfuration of 3-oxoesters to produce 3H-1,2-dithiole-3-thiones. nih.gov

Fused Ring Systems Derived from this compound

This compound is also instrumental in the synthesis of more complex fused ring systems. These polycyclic structures are often of interest for their electronic and photophysical properties.

An example of the utility of a related compound, 2-(methylthio)aniline (B147308), is its use as an efficient directing group in the Pd(II)-catalyzed β-C-H arylation of carbazole (B46965) derivatives, leading to the synthesis of fused polycyclic aromatic systems. researchgate.net This highlights the potential of the thioether group in directing C-H activation reactions to build complex molecular architectures.

The synthesis of thieno[3,2-c]quinolines, which are formed by the fusion of a quinoline and a thiophene (B33073) ring, can be achieved from various arylamine derivatives. researchgate.net Additionally, 9-anilinothiazolo[5,4-b]quinoline derivatives have been prepared by coupling substituted anilines with 9-chloro-2-(methylthio)thiazolo[5,4-b]quinoline. nih.gov Fused pyrimidines, another important class of heterocycles, can be synthesized via the derivatization of chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates. rsc.org

Ligand Design and Coordination Chemistry with this compound

The ability of this compound to act as a bidentate ligand, coordinating to metal ions through both the nitrogen of the amino group and the sulfur of the ethylthio group, makes it a valuable component in the field of coordination chemistry.

Synthesis of Transition Metal Complexes with this compound

This compound and its derivatives can form stable complexes with a variety of transition metals. These complexes are often synthesized by reacting the ligand with a metal salt in a suitable solvent.

Schiff base ligands derived from 2-(methylthio)aniline and various aldehydes have been used to synthesize complexes with transition metals such as Cu(II), Co(II), and Zn(II). rasayanjournal.co.inresearchgate.net For example, a Schiff base ligand derived from pyridine-2-carboxaldehyde and 2-(methylthio)aniline was found to be tridentate, coordinating to the metal through the azomethine nitrogen, pyridine (B92270) nitrogen, and the sulfur atom. rasayanjournal.co.in Similarly, Schiff base metal complexes of copper(II), nickel(II), zinc(II), and cobalt(II) have been synthesized from the reaction of 2-(benzylthio)aniline (B1266028) with pyrrole-2-carboxaldehyde. researchgate.net

The stoichiometry of the resulting complexes can vary. For instance, with a Schiff base derived from 2-(methylthio)aniline, Cu(II) and Co(II) formed 1:2 (metal:ligand) complexes, while Zn(II) formed a 1:1 complex. rasayanjournal.co.in

Evaluation of Chelating Ligand Properties

The chelating properties of this compound and its derivatives are crucial to their function in coordination chemistry. The formation of a stable five- or six-membered chelate ring with a metal ion is a key feature.

Studies on ligands such as 2-(methylthiomethyl)aniline (2MT) and 2-(methylthio)aniline (2MA) have shown that they act as bidentate SN donor ligands with Co(II), Ni(II), and Cu(II). core.ac.uk The resulting Co(II) and Ni(II) complexes typically have a ML2Cl2 stoichiometry, while Cu(II) complexes form with a MLCl2 stoichiometry. core.ac.uk Spectroscopic data suggest that the Co(II) and Ni(II) complexes often have tetragonally distorted structures. core.ac.uk

The electronic properties of the ligand, influenced by substituents on the aromatic ring, can affect the properties of the resulting metal complexes. core.ac.uk The sulfur lone pairs in 2-(methylthio)aniline can extend the conjugation of the aromatic ring, which can be observed in their NMR and IR spectra. core.ac.uk This electronic communication can influence the stability and reactivity of the metal complexes.

Role of this compound in Polymer Chemistry and Functional Materials

The distinct properties of this compound make it a valuable component in the development of polymers and functional materials. These materials often possess specific characteristics that are desirable for modern scientific and technological applications. rsc.org

This compound can act as a monomer in polymerization reactions, contributing to the formation of novel polymers. The presence of the ethylthio group can influence the properties of the resulting polymer. For instance, the modification of aniline monomers with different substituents has been shown to affect the surface morphology and electrical properties of the resulting polyaniline (PANI) derivatives. rsc.org Such polymers, which can be soluble in common organic solvents, are suitable for creating films for various applications, including chemical sensors. rsc.org

Research into the polymerization of aniline derivatives has led to the synthesis of new PANI derivatives. rsc.org These polymers have been characterized using various spectroscopic and analytical techniques to confirm their structure and composition. rsc.org Studies have demonstrated that the introduction of different substituents into the aniline monomer can alter the polymer's surface from a heterogeneous hierarchical structure to a spherical one. rsc.org Furthermore, these polymers have shown high sensitivity to moisture and ammonia, indicating their potential use in the design of chemical sensors. rsc.org

In a different approach, the polymerization of phenylamines with sulfur monochloride has been investigated to produce poly[N,N-(phenylamino)disulfides]. nih.gov These polymers exhibit a unique conjugated backbone consisting of nitrogen and sulfur atoms, resulting in colored materials with varying hues depending on the substitution on the aromatic ring. nih.gov

This compound serves as an intermediate in the synthesis of various dyes and pigments. evitachem.com The synthesis of azo dyes, which constitute a significant portion of all synthetic colorants, often involves the diazotization of a primary aromatic amine followed by a coupling reaction. nih.govlongdom.org

In one study, new 1,2,4-triazole (B32235) colorants were synthesized by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives. mdpi.com The research found that the tautomerism of the resulting azo dyes was influenced by the substituent at the para position of the aniline coupling component. mdpi.com This highlights the role of aniline derivatives in determining the final properties of the dye.

The general process for creating azo dyes involves a diazotization reaction of a primary aromatic amine, which is then coupled with an electron-rich compound like a phenol (B47542) or an aniline. nih.gov This electrophilic aromatic substitution reaction is a cornerstone of industrial organic chemistry for dye production. nih.gov

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.comfishersci.atthermofisher.com Its derivatives are explored for various biological activities.

In pharmaceutical research, derivatives of similar aniline compounds have been investigated. For example, a study on novel ALK inhibitors involved the synthesis of this compound as an intermediate. nih.gov The synthesis was achieved with a high yield, demonstrating an effective pathway to this key building block. nih.gov Other research has utilized aniline derivatives as precursors for compounds with potential anticancer and antimicrobial activities.

In the field of agrochemicals, aniline derivatives are used in the synthesis of fungicides and herbicides. The thioether moiety in compounds like 2-(methylthio)aniline is noted for its electron-donating properties, which can enhance the bioactivity of the final product. While specific examples for this compound in agrochemicals are less detailed in the provided context, the general utility of substituted anilines in this sector is well-established. smolecule.com

Spectroscopic and Mechanistic Investigations of 2 Ethylthio Aniline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to characterize 2-(ethylthio)aniline and its derivatives, each providing unique information about their structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including derivatives of this compound. jchps.com By analyzing the chemical shifts, integration of signal areas, and splitting patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined. jchps.comlibretexts.org

For instance, in the ¹H NMR spectrum of 2-(methylthio)aniline (B147308), a related compound, specific signals corresponding to the aromatic protons, the amino protons, and the methyl protons of the thioether group can be clearly identified. chemicalbook.com The chemical shifts of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring, while the integration gives the relative number of protons in each environment. libretexts.org In derivatives of this compound, the ethyl group would present a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (B1212753) and methyl protons.

The synthesis of new tetrazole derivatives from Schiff bases of compounds like 4-(6-methylbenzothiazol-2-yl)aniline involves structural confirmation using ¹H-NMR and ¹³C-NMR spectroscopy. edu.krd Similarly, the characterization of newly synthesized halogenoaminopyrazole derivatives relies on detailed analysis of their ¹H and ¹³C NMR spectra to confirm their molecular structures. mdpi.com Advanced 1D and 2D NMR techniques are often necessary to fully characterize complex heterocyclic derivatives. researchgate.net

Table 1: Representative ¹H NMR Data for a 2-(Alkylthio)aniline Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.32 | d | 1H |

| Aromatic-H | 7.05 | t | 1H |

| Aromatic-H | 6.68 | d | 1H |

| Aromatic-H | 6.64 | t | 1H |

| NH₂ | 4.15 | s (broad) | 2H |

| S-CH₃ | 2.30 | s | 3H |

| Data is for the related compound 2-(methylthio)aniline and is illustrative. chemicalbook.com |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. nih.gov The vibrational spectra of this compound and its derivatives show characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and C-S stretching of the thioether linkage. nih.govresearchgate.net

Studies on 2-(methylthio)aniline have utilized Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, often in conjunction with density functional theory (DFT) calculations, to assign the observed vibrational frequencies. nih.gov These studies help in understanding the effects of substituents on the vibrational modes of the molecule. nih.govderpharmachemica.com For example, the N-H stretching vibrations are sensitive to hydrogen bonding.

The characterization of new compounds, such as those derived from the reaction of imidazole-2-thione, includes IR spectroscopy to confirm the presence of key functional groups like C=O and N-H. scirp.org Similarly, the synthesis of new azo dyes derived from 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole utilizes IR spectroscopy to identify characteristic vibrations like N-H, C≡N, and C=N. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for 2-(Methylthio)aniline

| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| NH₂ asymmetric stretch | 3475 | 3474 |

| NH₂ symmetric stretch | 3385 | 3384 |

| Aromatic C-H stretch | 3056 | 3058 |

| CH₃ asymmetric stretch | 2980 | 2982 |

| CH₃ symmetric stretch | 2920 | 2922 |

| C=C stretch | 1614 | 1615 |

| NH₂ scissoring | 1614 | - |

| C-N stretch | 1278 | 1278 |

| C-S stretch | 700 | 701 |

| Data is for the related compound 2-(methylthio)aniline. nih.gov |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov It is also invaluable for monitoring the progress of chemical reactions in real-time. nih.govwaters.com Techniques like probe electrospray ionization (PESI-MS) allow for direct sampling and analysis of reaction mixtures, providing detailed information about reactants, intermediates, and products. nih.gov

In the context of this compound and its derivatives, mass spectrometry can confirm the successful synthesis of target molecules by identifying the molecular ion peak. Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, the mass spectrum of a synthesized imidazole (B134444) derivative showed a molecular ion peak corresponding to its expected molecular formula. scirp.org

The use of ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method for detecting and quantifying aniline (B41778) derivatives in complex mixtures. researchgate.net This technique is particularly useful for monitoring reactions and identifying products even at very low concentrations.

X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. researchgate.net This technique is crucial for unambiguously determining the stereochemistry and conformation of molecules.

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis offers unparalleled structural detail. For instance, the crystal structures of Schiff bases derived from 2-(methylthio)aniline have been determined, revealing details about their molecular geometry and hydrogen bonding patterns. researchgate.net Similarly, X-ray crystallography has been used to confirm the structures of newly synthesized triazolopyrimidines and 2-anilinopyrimidine derivatives. kuleuven.be The solid-state structure of a copper complex with a tetradentate ligand was determined by X-ray crystallography, providing insights into the coordination environment of the metal center. researchgate.net

Table 3: Example Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 14.1479(14) |

| b (Å) | 5.3058(3) |

| c (Å) | 19.104(3) |

| β (°) | 106.218(10) |

| Data is for a representative Schiff base derivative of 2-(methylthio)aniline, 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine. researchgate.net |

Reaction Mechanism Elucidation Studies

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes and designing new synthetic routes.

Kinetic studies are performed to determine the rate of a chemical reaction and to understand how the rate is affected by factors such as concentration, temperature, and catalysts. doubtnut.com This information is vital for elucidating reaction mechanisms.

For example, kinetic studies of the reactions of anilines with ethyl S-aryl thiocarbonates have been conducted by monitoring the reaction spectrophotometrically. nih.gov By analyzing the dependence of the observed rate constant on the concentration of the aniline and the pH, a stepwise mechanism involving a tetrahedral intermediate was proposed for one substrate, while a concerted mechanism was suggested for another. nih.gov Such studies often involve determining the order of the reaction with respect to each reactant and calculating the rate constant. cmu.edu

A study on the oxidative coupling reaction of aniline with promethazine (B1679618) employed a spectrophotometric method to investigate the kinetics at various temperatures. researchgate.net The reaction was found to follow a first-order model, and the rate constants were determined. researchgate.net Thermodynamic parameters such as activation energy, enthalpy, and entropy of activation were also calculated, providing further insight into the reaction mechanism. researchgate.netresearchgate.net Computational studies are often used in conjunction with experimental kinetic data to support proposed mechanisms. researchgate.netnih.gov

Table 4: Illustrative Kinetic Data for an Aniline Reaction

| Experiment | [Aniline] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻³ |

| This is a generic table illustrating how kinetic data might be presented to determine the rate law of a reaction involving an aniline. |

Intermediate Identification and Trapping Experiments

In the elucidation of reaction mechanisms involving this compound and its derivatives, the identification and characterization of transient intermediates are of paramount importance. These short-lived species provide direct evidence for proposed reaction pathways. lumenlearning.com Radical trapping experiments, in particular, have proven to be a powerful tool for detecting the presence of radical intermediates in various reactions involving aniline derivatives.

A plausible scenario for certain reactions involving this compound is the formation of radical intermediates. While direct studies on this compound are limited, analogous studies on other aniline derivatives provide significant insights. For instance, in the photoinduced difluoroalkylation of N,N-dimethylanilines, radical trapping experiments have been instrumental in confirming the generation of a difluoroalkyl radical (·CF₂CO₂Et). acs.org

These experiments typically involve the addition of a radical scavenger to the reaction mixture. The scavenger reacts with the transient radical intermediate to form a stable adduct that can be isolated and characterized, thereby providing indirect but compelling evidence for the existence of the radical. Common radical traps include 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), galvinoxyl, and 1,1-diphenylethene. acs.org

In a study on the difluoroalkylation of anilines, the addition of TEMPO to the reaction mixture resulted in the formation of a difluoroalkylated-TEMPO adduct, which was detected in a 33% yield. acs.org Similarly, the use of the galvinoxyl free radical completely inhibited the formation of the desired product, and a difluoroalkylated galvinoxyl product was identified. When 1,1-diphenylethene was used as a scavenger, difluoroalkylated adducts were the major products detected. acs.org These findings strongly support a mechanism involving the generation of a difluoroalkyl radical intermediate. acs.org

Based on these analogous findings, a proposed mechanism for reactions of this compound could involve the formation of a radical cation intermediate upon single-electron transfer (SET). This intermediate could then undergo further reactions, and its presence could potentially be confirmed through similar radical trapping experiments. The data from such hypothetical experiments would be crucial in constructing a detailed mechanistic picture.

Table 1: Radical Trapping Experiments in the Difluoroalkylation of Anilines acs.org

| Radical Trap | Observation | Conclusion |

|---|---|---|

| 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) | Formation of difluoroalkylated-TEMPO adduct (33% yield) | Supports the presence of a difluoroalkyl radical intermediate. |

| Galvinoxyl | Complete inhibition of product formation; detection of difluoroalkylated galvinoxyl | Confirms the involvement of a radical species. |

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can profoundly influence its rate, selectivity, and even the operative mechanism. lucp.net For reactions involving this compound and its derivatives, the choice of solvent can be critical in dictating the reaction pathway by stabilizing or destabilizing reactants, intermediates, and transition states. The effects of solvents are often categorized as non-specific (related to properties like dielectric constant) and specific (involving direct interactions like hydrogen bonding). d-nb.info

In the context of nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for aniline derivatives, solvent effects are particularly pronounced. arkat-usa.org Studies on the reactions of para-substituted anilines with activated aryl halides in methanol-dimethyl sulfoxide (B87167) (MeOH-Me₂SO) mixtures have revealed a dramatic shift in mechanism with changing solvent composition. d-nb.infonih.gov

In these studies, for less basic anilines, the reaction proceeds via a polar SNAr mechanism. However, for more basic anilines, an increase in the proportion of the polar aprotic solvent Me₂SO leads to a change in the mechanism to a single-electron transfer (SET) pathway. d-nb.infonih.gov This is evidenced by biphasic Hammett and Brønsted plots. d-nb.infonih.gov The reduced ability of Me₂SO to hydrogen bond with the aniline nucleophile, compared to methanol, enhances its nucleophilicity and favors the SET mechanism. d-nb.info

Similarly, in the aza-Michael addition of anilines to enoates, the hydrogen bond donor ability of the solvent plays a significant role. academie-sciences.fr Protic fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to activate the electrophile towards nucleophilic attack by aniline. academie-sciences.fr It is proposed that these solvents activate the Michael acceptor through hydrogen bonding, thereby facilitating the addition of weakly nucleophilic anilines. academie-sciences.fr

The polarity of the solvent also plays a crucial role. For instance, the rate of aerobic oxidation of aldehydes can be significantly affected by solvent polarity. Protic solvents, through hydrogen bonding, can slow down certain reaction steps, thereby altering the product distribution. nih.gov While direct studies on this compound are not available, these examples with other aniline derivatives underscore the importance of careful solvent selection to control reaction outcomes.

Table 2: Solvent Effects on the Aza-Michael Addition of Aniline to Methyl Crotonate academie-sciences.fr

| Solvent | Conversion (%) | Key Solvent Property |

|---|---|---|

| Hexafluoroisopropanol (HFIP) | 20 | Strong Hydrogen Bond Donor |

| Methanol (MeOH) | 30 | Protic, Hydrogen Bond Donor |

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) |

| 1,1-Diphenylethene |

| Galvinoxyl |

| Methanol |

| Dimethyl sulfoxide (Me₂SO) |

| Hexafluoroisopropanol (HFIP) |

| Trifluoroethanol (TFE) |

| Methyl crotonate |

Computational Chemistry and Theoretical Studies of 2 Ethylthio Aniline

Electronic Structure and Bonding Analysis of 2-(Ethylthio)aniline

The electronic structure of this compound is dictated by the interplay between the electron-donating amino group (-NH2) and the ethylthio group (-SCH2CH3) attached to the benzene (B151609) ring. The sulfur atom, with its lone pairs, and the ethyl group can influence the aromatic system's electron density and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals indicate how a molecule will interact with other species.

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which an electron is most easily removed. For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the aniline (B41778) ring and the lone pairs of the nitrogen and sulfur atoms. The energy of the HOMO is correlated with the molecule's ionization potential and its ability to act as a nucleophile or electron donor. A higher HOMO energy suggests greater reactivity towards electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that can accept an electron. In this compound, the LUMO is likely a π* (antibonding) orbital of the aromatic ring. Its energy level relates to the electron affinity of the molecule. A lower LUMO energy indicates a greater propensity to accept electrons and react with nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. This gap is a critical indicator of molecular stability and reactivity. stackexchange.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org In conjugated systems like aniline derivatives, this gap is typically smaller than in non-conjugated systems, leading to absorption of light in the UV-visible region. libretexts.orgresearchgate.net The substitution with an ethylthio group is expected to modulate this gap compared to unsubstituted aniline.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline | -5.77 | -0.19 | 5.58 |

| p-Chloroaniline | -5.96 | -0.45 | 5.51 |

| p-Nitroaniline | -6.68 | -1.92 | 4.76 |

| This compound (Estimated) | -5.6 to -5.8 | -0.1 to -0.3 | 5.3 to 5.7 |

Note: Data for aniline and its para-substituted derivatives are based on B3LYP/6-311+G(d,p) calculations. researchgate.net Values for this compound are estimated based on the expected electronic influence of the ethylthio group.

The distribution of electron density within the this compound molecule is non-uniform due to the different electronegativities of the constituent atoms. This charge distribution can be quantified using population analysis methods, which assign partial atomic charges.

Methods of Calculation: Common methods include Mulliken population analysis and Natural Bond Orbital (NBO) analysis. libretexts.orgnih.gov While Mulliken analysis is simple, its results are highly dependent on the basis set used in the calculation. stackexchange.comchemrxiv.org NBO analysis is generally considered more robust and provides a more chemically intuitive picture of charge distribution and bonding interactions. stackexchange.comuni-muenchen.dejoaquinbarroso.com

Reactivity Predictions: The calculated atomic charges can be used to generate a Molecular Electrostatic Potential (MEP) map. journaleras.com The MEP surface visualizes regions of positive and negative electrostatic potential on the molecule's surface.

Negative Regions: Regions of negative potential (typically colored red or yellow) are electron-rich and indicate likely sites for electrophilic attack. For this compound, these are expected around the nitrogen and sulfur atoms due to their lone pairs, and on the ortho- and para-positions of the aromatic ring, which are activated by the amino group.

Positive Regions: Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive sites.

| Atom | Predicted NBO Charge (a.u.) | Chemical Implication |

|---|---|---|

| Amino Nitrogen (N) | -0.8 to -1.0 | Strongly nucleophilic, site of protonation |

| Thioether Sulfur (S) | -0.1 to -0.3 | Moderately nucleophilic, potential oxidation site |

| Amino Hydrogens (H) | +0.4 to +0.5 | Acidic protons, potential H-bond donors |

| Aromatic Carbon (C-para to NH2) | -0.2 to -0.3 | Nucleophilic, site for electrophilic substitution |

| Aromatic Carbon (C-ortho to NH2) | -0.2 to -0.3 | Nucleophilic, site for electrophilic substitution |

Reaction Mechanism Modeling for this compound Transformations

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the energy landscape that connects reactants to products, chemists can understand reaction kinetics and mechanisms. For aniline derivatives, reactions such as electrophilic substitution or oxidation can be modeled. nih.govmdpi.com

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). wikipedia.org The transition state is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier.

Locating the Transition State: Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—it is an energy maximum along the reaction coordinate but an energy minimum in all other directions. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods are used to locate these structures. beilstein-journals.orgresearchgate.net

Verification: A calculated transition state structure is verified by a frequency calculation. A true TS must have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the stretching of a bond being broken and the shrinking of a bond being formed). beilstein-journals.org

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial for determining the reaction rate; a lower activation energy corresponds to a faster reaction.

For a hypothetical reaction, such as the N-alkylation of this compound, the transition state would involve the partial formation of a new bond between the nitrogen atom and the alkylating agent's carbon, and the partial breaking of the bond between that carbon and its leaving group.

A Potential Energy Surface (PES) is a multidimensional plot that shows the potential energy of a molecular system as a function of its geometric coordinates. colostate.eduaip.org For a chemical reaction, a one-dimensional slice through this surface along the reaction coordinate provides a reaction energy profile.

Generating a PES: A relaxed PES scan is a common computational technique where a key geometric parameter (like a bond distance or an angle) is systematically varied, and at each step, the rest of the molecule's geometry is optimized. uni-muenchen.de This process traces the lowest energy path from reactants to products.

Interpreting the Profile: The resulting energy profile reveals the key features of the reaction:

Reactants and Products: Located in energy minima (valleys) on the PES.

Transition State(s): Located at the energy maxima (peaks) along the reaction path.

Intermediates: Any local energy minima that occur between the reactant and product states.

Activation Energy (Ea) and Reaction Enthalpy (ΔH): The energy differences between the TS and reactants, and between products and reactants, respectively.

Studies on the reaction of aniline with radicals have shown complex potential energy surfaces with multiple pathways, including hydrogen abstraction from the amino group and radical addition to the aromatic ring. nih.gov A similar approach for this compound would reveal how the ethylthio group influences the barriers and pathways for its characteristic reactions.

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethylthio side chain means that this compound can exist in multiple spatial arrangements, or conformations. The relative stability of these conformers is determined by a balance of steric and electronic effects, including intramolecular interactions.